molecular formula C15H11FN2O2S B2954580 N-(4-fluorophenyl)quinoline-8-sulfonamide CAS No. 794552-09-3

N-(4-fluorophenyl)quinoline-8-sulfonamide

Cat. No. B2954580
M. Wt: 302.32
InChI Key: DCTVMDNQAKKWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-based compounds, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, often involves complex chemical reactions. For instance, a series of quinolone-based heterocyclic derivatives were synthesized and their in vitro antibacterial activity was evaluated .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The structure of “N-(4-fluorophenyl)quinoline-8-sulfonamide” likely includes a quinoline nucleus, which is present in numerous biological compounds .


Chemical Reactions Analysis

Quinoline derivatives, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, can undergo various chemical reactions. For example, the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells .

Scientific Research Applications

1. Potential Anticancer Activity

N-(4-fluorophenyl)quinoline-8-sulfonamide derivatives have shown potential in anticancer applications. Studies have demonstrated that sulfonamide derivatives, including those with quinoline and isoquinoline moieties, can exhibit significant cytotoxic activities against cancer cell lines. These compounds are often synthesized to align with the pharmacophoric requirements for inhibiting carbonic anhydrase, a mechanism associated with anticancer activity. For instance, some derivatives have shown comparable or superior activity to reference drugs like doxorubicin in vitro against breast cancer cell lines (MCF7) (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015); (Ghorab, Ragab, Heiba, Arafa, & El-Hossary, 2011).

2. DNA and Protein Interaction

Certain Cu(II) complexes with quinoline sulfonamide derivatives have been synthesized and shown to interact with DNA and proteins. These complexes exhibit nuclease activity upon photoirradiation and with specific activating agents, suggesting a role in oxidative cleavage of DNA involving reactive oxygen species (ROS). This property can be particularly relevant in therapeutic applications targeting DNA integrity in cancer cells (Pascual-Álvarez, Tŏpala, Estevan, Sanz, & Alzuet-Piña, 2016).

3. Antimalarial Applications

Derivatives of N-(4-fluorophenyl)quinoline-8-sulfonamide, specifically those with certain aminoalkyl arylsulfonamides, have been investigated for their antimalarial properties. These compounds have shown promising activity against Plasmodium falciparum strains and are believed to inhibit hemozoin formation, a critical process in the malaria parasite's life cycle. This suggests potential therapeutic applications in malaria treatment (Verma, Pandey, Agarwal, Verma, Deshpande, Saxena, Srivastava, Chauhan, & Prabhakar, 2016).

4. Anti-inflammatory Potential

Studies have shown that certain quinoline sulfonamides possess anti-inflammatory properties. These compounds are able to inhibit reactive oxygen species (ROS) produced by phagocytes in human blood, suggesting potential as non-acidic, non-steroidal anti-inflammatory agents. This indicates their potential use in developing new anti-inflammatory medications (Bano, Kanwal, Khan, Jabeen, Faheem, Taha, Haider, & Perveen, 2020).

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells, providing further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . The development of new drug candidates is required due to the lack of efficacy, low selectivity, and emergence of resistance in clinically used medications .

properties

IUPAC Name

N-(4-fluorophenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVMDNQAKKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)quinoline-8-sulfonamide

Citations

For This Compound
1
Citations
T Liu, S Xing, J Du, M Wang, J Han, Z Li - Bioorganic Chemistry, 2021 - Elsevier
In this study, a series of 8-quinolinesulfonamide derivatives was synthesized, and their anti-inflammatory activity was evaluated. Among them, compound 3l was found to be the best anti-…
Number of citations: 8 www.sciencedirect.com

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